molecular formula C8H10N2O B1595660 2-(2-Aminophenyl)acetamide CAS No. 4103-60-0

2-(2-Aminophenyl)acetamide

Cat. No. B1595660
CAS RN: 4103-60-0
M. Wt: 150.18 g/mol
InChI Key: TXMURLRUEUBDHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-Aminophenyl)acetamide” is a compound with the molecular formula C8H10N2O . It is also known by other names such as “2-AMINOPHENYLACETAMIDE” and "a-aminophenylacetamide" . The molecular weight of this compound is 150.18 g/mol .


Synthesis Analysis

The compound can be synthesized by the condensation of ethyl 2-(2-isopropylphenoxy) acetic acid with 1,2-diaminobenzene, using dry dichloromethane as a solvent, lutidine, and TBTU as a coupling agent at room temperature .


Molecular Structure Analysis

The structure of “2-(2-Aminophenyl)acetamide” has been confirmed by different spectroscopic techniques (1H, 13C NMR, and LC-MS) and X-ray diffraction (XRD) studies .


Chemical Reactions Analysis

The compound has been involved in Pd-catalyzed, selective, monoarylation of ortho-C–H bonds of various benzamides with aryl/heteroaryl iodides .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 150.18 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 150.079312947 g/mol . The topological polar surface area of the compound is 69.1 Ų .

Scientific Research Applications

Future Directions

The compound and its derivatives have shown a wide range of biological activities, providing an opportunity for chemists to design new derivatives that could be successful agents in terms of safety and efficacy to enhance life quality .

properties

IUPAC Name

2-(2-aminophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMURLRUEUBDHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30299041
Record name 2-(2-aminophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30299041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminophenyl)acetamide

CAS RN

4103-60-0
Record name NSC127700
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127700
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-aminophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30299041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-aminophenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Aminophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-Aminophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(2-Aminophenyl)acetamide
Reactant of Route 4
2-(2-Aminophenyl)acetamide
Reactant of Route 5
2-(2-Aminophenyl)acetamide
Reactant of Route 6
2-(2-Aminophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.